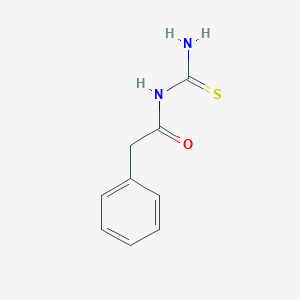
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide is a compound that features a pyridinium ion bonded to a phenolic group with bulky tert-butyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide typically involves the reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with pyridine under specific conditions. One common method includes the use of Raney nickel-aluminum alloy in an alkaline solution to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized under appropriate conditions.
Reduction: The pyridinium ion can be reduced to form different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Raney nickel-aluminum alloy in an alkaline solution.
Substitution: Nucleophilic reagents such as sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Oxidized derivatives of the phenolic group.
Reduction: Reduced forms of the pyridinium ion, potentially forming benzoxazolo derivatives.
Substitution: Substituted phenolic or pyridinium derivatives.
Applications De Recherche Scientifique
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a stabilizer in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and other interactions, while the pyridinium ion can engage in electrostatic interactions. These interactions can modulate the activity of target molecules and pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyridinium salts: Compounds like N-methylpyridinium and other substituted pyridinium salts share structural similarities.
Phenolic compounds: 3,5-Di-tert-butyl-2-hydroxybenzaldehyde and other phenolic derivatives with bulky substituents.
Uniqueness
1-(3,5-Di-tert-butyl-2-hydroxyphenyl)pyridin-1-ium bromide is unique due to the combination of a pyridinium ion and a phenolic group with bulky tert-butyl substituents. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
73405-43-3 |
|---|---|
Formule moléculaire |
C19H26BrNO |
Poids moléculaire |
364.3 g/mol |
Nom IUPAC |
2,4-ditert-butyl-6-pyridin-1-ium-1-ylphenol;bromide |
InChI |
InChI=1S/C19H25NO.BrH/c1-18(2,3)14-12-15(19(4,5)6)17(21)16(13-14)20-10-8-7-9-11-20;/h7-13H,1-6H3;1H |
Clé InChI |
APLHERQALICJOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)[N+]2=CC=CC=C2)O)C(C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)
![Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-](/img/structure/B14445825.png)
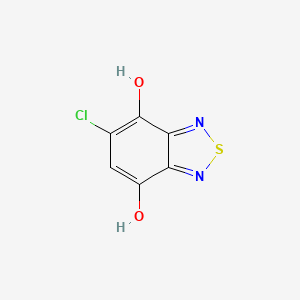
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)

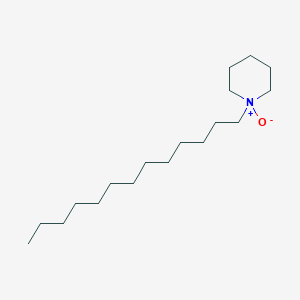
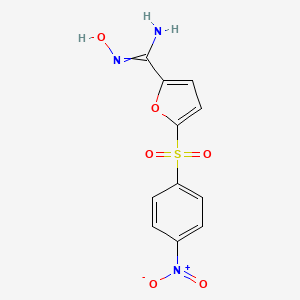
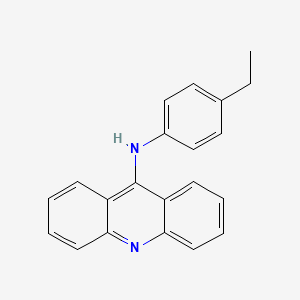
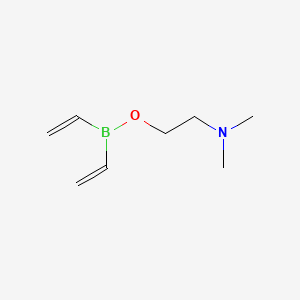
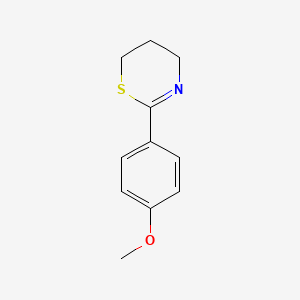
![3,4-Dihydroxy-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B14445866.png)
